molecular formula C26H23ClFN3O3S B11084990 N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11084990
M. Wt: 512.0 g/mol
InChI Key: CUDIYRPENZFFEE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including chlorophenyl, fluorophenyl, methoxyphenyl, and thioxoimidazolidinone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring. For example, reacting 1-(4-methoxyphenyl)-2-thiourea with an appropriate diketone under acidic conditions can yield the imidazolidinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the imidazolidinone intermediate.

    Acylation: The final step involves the acylation of the imidazolidinone derivative with 4-chlorophenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thioxoimidazolidinone moiety suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. The combination of aromatic and heterocyclic structures often correlates with bioactivity, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes or receptors involved in key biological pathways, with the compound’s structure allowing for specific interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-hydroxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide provides distinct chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C26H23ClFN3O3S

Molecular Weight

512.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H23ClFN3O3S/c1-34-22-12-10-21(11-13-22)31-25(33)23(16-24(32)29-20-8-4-18(27)5-9-20)30(26(31)35)15-14-17-2-6-19(28)7-3-17/h2-13,23H,14-16H2,1H3,(H,29,32)

InChI Key

CUDIYRPENZFFEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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